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Compound of Interest

Compound Name: alpha-lonone

Cat. No.: B122830

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-
ionone (CAS 127-41-3), a significant fragrance and flavor compound also investigated for
various biological activities. The following sections detail its characteristic signatures across
major spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed
experimental protocols and workflows are provided to aid in the replication and interpretation of
these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of alpha-ionone.
The proton (*H) and carbon-13 (33C) NMR spectra provide detailed information about the
chemical environment of each atom.

Data Presentation

Table 1: *H NMR Spectroscopic Data for alpha-lonone[1][2]
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Chemical Shift (6) ppm

Description

~6.60 Doublet of doublets, 1H (vinylic proton)

~6.07 Doublet, 1H (vinylic proton)

~5.50 Singlet, 1H (vinylic proton in cyclohexene ring)

~2.27 Singlet, 3H (ketone methyl protons)

~2.25 Multiplet, 1H

~2.04 Multiplet, 2H

157 Singlet, 3H (methyl protons on cyclohexene
ring)

~0.93 Singlet, 3H (gem-dimethyl protons)

~0.86 Singlet, 3H (gem-dimethyl protons)

Solvent: CDCIs, Frequency: 90 MHz. Note: Chemical shifts can vary slightly based on solvent

and instrument frequency.

Table 2: 3C NMR Spectroscopic Data for alpha-lonone[1]
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Chemical Shift (8) ppm Carbon Atom Assignment
198.26 C=0 (Ketone)
148.93 Vinylic C
132.38 Vinylic C
131.95 Vinylic C
122.68 Vinylic C
54.34 Quaternary C
32.53 CH

31.27 CH:

27.80 CH2

26.94 CHs

26.83 CHs

23.04 CHs

22.77 CHs

Solvent: CDCls, Frequency: 25.16 MHz.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining *H and 3C NMR spectra of a liquid sample like alpha-ionone
is as follows:

o Sample Preparation: Dissolve approximately 5-20 mg of alpha-ionone in 0.6-0.7 mL of
deuterated chloroform (CDCls). The solvent should be of high purity to avoid interfering
signals.

« Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette
directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could
degrade spectral resolution.
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e Instrumentation: Place the NMR tube into the spectrometer's probe.

e Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal
of the solvent. The magnetic field homogeneity is then optimized through a process called
shimming to maximize spectral resolution.

e Acquisition Parameters:

o H NMR: A standard single-pulse experiment is typically used. Key parameters include the
spectral width, acquisition time, relaxation delay, and the number of scans (typically 8-16
for good signal-to-noise).

o 13C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the
lower natural abundance and sensitivity of 13C, a larger number of scans (e.g., 128 or
more) and a longer relaxation delay may be required.

» Data Processing: The acquired free induction decay (FID) is converted into a spectrum via
Fourier transform. The spectrum is then phased, baseline corrected, and referenced
(typically to the residual solvent peak or an internal standard like TMS).

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of alpha-ionone results in a characteristic
fragmentation pattern that can be used for its identification and structural confirmation.

Data Presentation
Table 3: Key Mass Fragments of alpha-lonone (EI-MS)[3][4][5][6]
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Mass-to-Charge Ratio

Relative Intensity

Proposed Fragment

(m/z) Identity/Loss
192 Moderate [M]* (Molecular lon)
) [M - CHs]* (Loss of a methyl
177 High _
radical)
_ Retro-Diels-Alder
136 High )
fragmentation product
121 High [136 - CH3]*
93 Moderate Further fragmentation
77 Moderate Further fragmentation
43 High (Base Peak) [CH3CO]J* (Acylium ion)

Logical Relationship: Mass Spectrometry Fragmentation

The fragmentation of alpha-ionone in EI-MS follows predictable pathways, primarily involving

alpha-cleavages, beta-cleavages, and Retro-Diels-Alder rearrangements.[3][4]
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Fragmentation pathway of alpha-ionone in EI-MS.
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Experimental Protocol: Electron lonization Mass
Spectrometry

Sample Introduction: A dilute solution of alpha-ionone in a volatile solvent (e.g., methanol or
hexane) is prepared. The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation and purification.

Vaporization: The sample is vaporized by heating in the injection port of the GC.

lonization: In the ion source, the vaporized molecules are bombarded with a beam of high-
energy electrons (typically 70 eV). This causes the removal of an electron from the molecule,
forming a positively charged molecular ion ([M]*).

Fragmentation: The excess energy from the electron impact causes the molecular ion to
fragment into smaller, characteristic charged ions and neutral radicals.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector counts the number of ions at each m/z value, generating a mass
spectrum that plots relative intensity versus m/z.

Infrared (IR) Spectroscopy

The IR spectrum of alpha-ionone highlights the key functional groups present in the molecule,

particularly the conjugated ketone and alkene moieties.

Data Presentation

Table 4: Characteristic IR Absorption Bands for alpha-lonone[7][8][9]
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Wavenumber . . . .
( 1 Intensity Vibrational Mode Functional Group
cm-
~3080-3020 Medium C-H Stretch =C-H (Alkene)
~2960-2850 Strong C-H Stretch -C-H (Alkane)
a,B-Unsaturated
~1670 Strong C=0 Stretch
Ketone
~1620 Medium C=C Stretch Alkene
~1470-1350 Medium C-H Bend -CH2, -CHs
~970 Strong C-H Bend trans -CH=CH-

Sample preparation: Neat liquid film on an ATR crystal or between salt plates.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy

e Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A
background spectrum of the clean, empty crystal is collected to subtract atmospheric and
instrument-related absorptions.

o Sample Application: Place a single drop of neat alpha-ionone liquid directly onto the surface
of the ATR crystal, ensuring it is fully covered.

e Pressure Application: If the instrument has a pressure arm, lower it to ensure good contact
between the liquid sample and the crystal surface.

o Data Acquisition: The infrared beam is passed through the crystal, where it undergoes total
internal reflection. At each reflection point, an evanescent wave penetrates a short distance
into the sample, allowing for the absorption of IR radiation at specific frequencies
corresponding to the molecule's vibrational modes. The resulting interferogram is collected.

o Data Processing: A Fourier transform is applied to the interferogram to generate the final IR
spectrum of absorbance or transmittance versus wavenumber (cm~2).
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o Cleaning: After analysis, the crystal is thoroughly cleaned with a suitable solvent (e.g.,
isopropanol or acetone) and a soft, lint-free tissue.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of alpha-ionone is characterized by a strong absorption band
corresponding to the 1t — 1t* electronic transition within its conjugated enone system.

Data Presentation

Table 5: UV-Vis Spectroscopic Data for alpha-lonone[1]

Amax (nm) Solvent Electronic Transition

~228 Ethanol m - 1"

Note: A weaker n — Tt transition is also expected at a longer wavelength but is often less
prominent.*

Experimental Protocol: UV-Vis Spectroscopy

o Sample Preparation: Prepare a stock solution of alpha-ionone in a UV-transparent solvent,
such as ethanol. From the stock solution, prepare a dilute solution of a known concentration
that will result in an absorbance reading within the optimal range of the spectrophotometer
(typically 0.1 to 1.0).

e Instrumentation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

o Blanking: Fill a quartz cuvette with the pure solvent (ethanol) and place it in the
spectrophotometer. Run a baseline correction or "zero" the instrument with the blank to
subtract any absorbance from the solvent and the cuvette.

o Sample Measurement: Rinse the cuvette with a small amount of the sample solution before
filling it. Place the sample cuvette in the instrument and measure the absorption spectrum
over the desired wavelength range (e.g., 200-400 nm).

» Data Analysis: Identify the wavelength of maximum absorbance (Amax) from the resulting
spectrum.
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Overall Spectroscopic Analysis Workflow

The logical workflow for the comprehensive spectroscopic characterization of a compound like
alpha-ionone involves a series of steps to confirm its identity and structure.
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yﬁminary Ane}yksf
IR Spectroscopy UV-Vis Spectroscopy
(Functional Group ID) (Conjugation Check)
AN V4
N\ /.
/

1D & 2D NMR
(*H, 13C, COSY, HSQC)
(Detailed Structure)

- /

Confirmation & Purity

Mass Spectrometry

(Molecular Weight & Formula)

Final Confirmation

Compare Data with

Literature/Databases

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of alpha-lonone (CAS 127-41-3):
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122830#alpha-ionone-cas-127-41-3-spectroscopic-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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